

thiophene-2-carbonyl-CoA chemical structure and properties

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Compound of Interest

Compound Name: thiophene-2-carbonyl-CoA

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An In-depth Technical Guide to Thiophene-2-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is an acyl-coenzyme A derivative formed from the conjugation of thiophene-2-carboxylic acid and coenzyme A (CoA).[1] As a key intermediate, it plays a role in the metabolic pathways of certain xenobiotics and serves as a crucial building block in the synthesis of various pharmacologically active compounds. The thiophene motif is a significant heterocycle in medicinal chemistry, recognized for its diverse biological activities.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, biological role, and synthesis of **thiophene-2-carbonyl-CoA**.

Chemical Structure and Properties

Thiophene-2-carbonyl-CoA is a complex molecule comprising a thiophene ring linked via a thioester bond to coenzyme A. The CoA moiety consists of β -mercaptoethylamine, pantothenic acid (vitamin B5), and an adenosine 3'-phosphate 5'-diphosphate group. This intricate structure is fundamental to its role as an acyl group carrier in biochemical reactions.

Physicochemical Data



The key quantitative properties of **thiophene-2-carbonyl-CoA** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C26H38N7O17P3S2	PubChem[1]
Molecular Weight	877.7 g/mol	PubChem[1]
Exact Mass	877.09784611 Da	PubChem[1]
IUPAC Name	S-[2-[3-[[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa noylamino]ethyl] thiophene-2- carbothioate	PubChem[1]
ChEBI ID	CHEBI:15542	PubChem[1]
Synonyms	Thiophene-2-carboxyl-CoA, Thiophene-2-carbonyl- coenzyme A	PubChem[1]

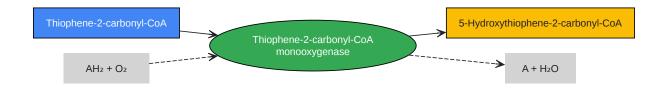
Biological Role and Significance

In enzymology, **thiophene-2-carbonyl-CoA** is a known substrate for the enzyme **thiophene-2-carbonyl-CoA** monooxygenase (EC 1.14.99.35).[4] This enzyme is an oxidoreductase that catalyzes the hydroxylation of the thiophene ring.

The reaction is as follows: **thiophene-2-carbonyl-CoA** + $AH_2 + O_2 \rightleftharpoons 5$ -hydroxy**thiophene-2-carbonyl-CoA** + $A + H_2O[4]$



In this reaction, **thiophene-2-carbonyl-CoA**, along with an electron donor (AH₂) and molecular oxygen, is converted into 5-hydroxy**thiophene-2-carbonyl-CoA**.[4] This metabolic transformation is crucial for the degradation of thiophene-based compounds in certain microorganisms, such as Aquamicrobium defluvii, which has been isolated from activated sludge.[4] Understanding this pathway is vital for bioremediation studies and for comprehending the metabolic fate of thiophene-containing drugs.



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Metabolic pathway of **Thiophene-2-carbonyl-CoA**.

Experimental Protocols

The synthesis of **thiophene-2-carbonyl-CoA** is not a trivial process and is typically achieved via a multi-step procedure starting from more readily available precursors. Below are detailed methodologies for the key stages of its synthesis and subsequent analysis.

Part 1: Synthesis of Thiophene-2-carbonyl Chloride

The most direct precursor for coupling with Coenzyme A is the activated acyl chloride. Thiophene-2-carbonyl chloride can be synthesized from thiophene-2-carboxylic acid.

Objective: To convert thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

Materials:

- Thiophene-2-carboxylic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (1.15 1.5 eq)[5]
- N,N-dimethylformamide (DMF) (catalytic amount)[5]



- Anhydrous ethyl acetate or another inert solvent (e.g., chlorobenzene)[5]
- Nitrogen or Argon gas supply
- · Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and magnetic stirrer
- Vacuum distillation apparatus

Methodology:

- Set up a round-bottom flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere. Ensure all glassware is oven-dried.
- Dissolve thiophene-2-carboxylic acid (63.1 g, 493 mmol) in anhydrous ethyl acetate (208 g).
 [5]
- Add a catalytic amount of DMF (e.g., 0.2 mL) to the solution.[5]
- Gently heat the mixture to 58-65°C with stirring.[5]
- Slowly add thionyl chloride (67.2 g, 565 mmol) dropwise from the dropping funnel. Gas evolution (SO₂ and HCl) will be observed.[5]
- Maintain the reaction at 65°C for approximately 2.5 hours, monitoring the reaction progress by GC/MS or TLC until no starting material is detected.[5]
- After completion, cool the reaction mixture to room temperature.
- Fit the flask with a distillation head for vacuum distillation. The excess solvent and thionyl chloride can be removed under reduced pressure.
- The final product, thiophene-2-carbonyl chloride, is purified by vacuum distillation (approx. 4 mmHg, vapor temperature ~63°C), yielding a clear, pale yellow oil.[5]

Part 2: Synthesis of Thiophene-2-carbonyl-CoA

This procedure involves the thioesterification of Coenzyme A with the synthesized thiophene-2-carbonyl chloride. This reaction must be performed in an aqueous buffer system at a controlled



pH.

Objective: To couple thiophene-2-carbonyl chloride with Coenzyme A.

Materials:

- Thiophene-2-carbonyl chloride (1.5 2.0 eq)
- Coenzyme A, free acid (CoA-SH) (1.0 eq)
- Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)
- Anhydrous tetrahydrofuran (THF) or acetone
- pH meter and micro-pipette for base addition
- · Stirring plate and ice bath
- Solid-phase extraction (SPE) cartridges or HPLC for purification

Methodology:

- In a flask, dissolve Coenzyme A in a cold (0-4°C) aqueous solution of potassium bicarbonate (e.g., 150 mM). The final concentration of CoA should be around 5-10 mM.
- Adjust the pH of the CoA solution to 7.5-8.0 by carefully adding more potassium bicarbonate solution. Maintain this pH range throughout the reaction.
- In a separate vial, dissolve thiophene-2-carbonyl chloride in a minimal amount of anhydrous THF or acetone.
- While vigorously stirring the CoA solution in an ice bath, add the thiophene-2-carbonyl chloride solution dropwise over 20-30 minutes.
- Continuously monitor the pH and maintain it at 7.5-8.0 by adding small aliquots of the bicarbonate solution as needed. The reaction generates HCl, which will lower the pH.
- Allow the reaction to proceed for 1-2 hours at 4°C after the addition is complete.



- Monitor the reaction by reverse-phase HPLC to observe the formation of the product and consumption of CoA.
- Once the reaction is complete, the product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.

Part 3: Analysis and Characterization

Objective: To confirm the identity and purity of the synthesized thiophene-2-carbonyl-CoA.

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - System: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5)
 and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at 260 nm (for the adenine ring of CoA) and a secondary wavelength appropriate for the thiophene ring.
 - Outcome: Purity is determined by the peak area percentage of the product.
- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).
 - Mode: Can be run in either positive or negative ion mode.
 - Outcome: Confirmation of the molecular weight of the product. The expected [M+H]+ ion would be at m/z 878.105.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Technique: ¹H NMR and ³¹P NMR can provide structural confirmation.
 - Solvent: D₂O.



 Outcome: The spectra will be complex but can confirm the presence of the thiophene, pantothenate, and adenosine moieties.

Applications in Research and Drug Development

Thiophene-2-carbonyl derivatives are crucial intermediates in the pharmaceutical industry. The precursor, thiophene-2-carbonyl chloride, is a key building block for synthesizing important drugs. For example, it is used in the preparation of the nematicide Tioxazafen and the anticoagulant Rivaroxaban.[6] The study of **thiophene-2-carbonyl-CoA** and its metabolic pathway provides valuable insights into the biotransformation of such drugs and other xenobiotics containing the thiophene scaffold. This knowledge is essential for toxicology studies, drug metabolism and pharmacokinetic (DMPK) profiling, and the rational design of new, more effective therapeutic agents.

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